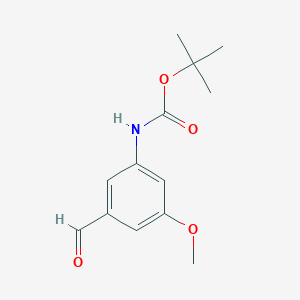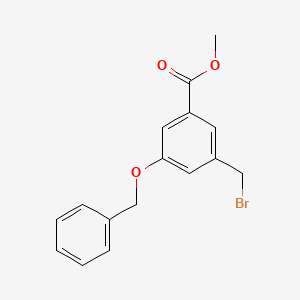
2-(2-(Benzyloxy)ethoxy)-5-bromo-3-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(Benzyloxy)ethoxy)-5-bromo-3-methylpyridine is an organic compound with a complex structure that includes a benzyloxy group, an ethoxy group, a bromine atom, and a methyl group attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Benzyloxy)ethoxy)-5-bromo-3-methylpyridine typically involves multiple steps. One common method starts with the preparation of 2-(2-(benzyloxy)ethoxy)ethanol, which is then brominated to introduce the bromine atom at the desired position on the pyridine ring. The reaction conditions often involve the use of solvents like toluene and catalysts such as palladium or copper to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The raw materials used are typically sourced in bulk to reduce costs, and the reaction conditions are carefully controlled to maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(Benzyloxy)ethoxy)-5-bromo-3-methylpyridine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a 3-methylpyridine derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups, through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium hydroxide (NaOH) can be used for substitution reactions
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: 3-Methylpyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-(2-(Benzyloxy)ethoxy)-5-bromo-3-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes .
Wirkmechanismus
The mechanism of action of 2-(2-(Benzyloxy)ethoxy)-5-bromo-3-methylpyridine involves its interaction with specific molecular targets. The benzyloxy and ethoxy groups can interact with enzymes or receptors, potentially inhibiting their activity. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity. The exact pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Benzyloxy)ethanol: Similar structure but lacks the bromine and methyl groups.
2-Ethoxyethanol: Similar ethoxy group but lacks the benzyloxy and pyridine ring.
Di(ethylene glycol) benzyl ether: Contains similar benzyloxy and ethoxy groups but differs in the overall structure .
Uniqueness
2-(2-(Benzyloxy)ethoxy)-5-bromo-3-methylpyridine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the bromine atom allows for further functionalization, making it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C15H16BrNO2 |
|---|---|
Molekulargewicht |
322.20 g/mol |
IUPAC-Name |
5-bromo-3-methyl-2-(2-phenylmethoxyethoxy)pyridine |
InChI |
InChI=1S/C15H16BrNO2/c1-12-9-14(16)10-17-15(12)19-8-7-18-11-13-5-3-2-4-6-13/h2-6,9-10H,7-8,11H2,1H3 |
InChI-Schlüssel |
GRPVODNTMQBYFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1OCCOCC2=CC=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]ethan-1-ol](/img/structure/B12069015.png)


![[2-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B12069039.png)
